Tert-butyl 5-nitrofuran-2-carboxylate
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Overview
Description
Tert-butyl 5-nitrofuran-2-carboxylate: is a chemical compound belonging to the class of nitrofurans, which are known for their diverse applications in various fields, including medicinal chemistry and materials science. This compound features a furan ring substituted with a nitro group and a tert-butyl ester group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-nitrofuran-2-carboxylate typically involves the nitration of furan derivatives followed by esterification. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid to obtain 5-nitrofuran-2-carbaldehyde. This intermediate can then be esterified with tert-butyl alcohol under acidic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-nitrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification and Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Acidic conditions with tert-butyl alcohol.
Major Products:
Reduction: 5-Aminofuran-2-carboxylate.
Substitution: Various substituted furan derivatives.
Hydrolysis: 5-Nitrofuran-2-carboxylic acid.
Scientific Research Applications
Tert-butyl 5-nitrofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of the nitro group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of nitrofuran-based antibiotics.
Industry: Utilized in the production of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of tert-butyl 5-nitrofuran-2-carboxylate primarily involves its nitro group. In biological systems, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The molecular targets and pathways involved include DNA, proteins, and enzymes, which can be disrupted by the reactive intermediates formed during the reduction process .
Comparison with Similar Compounds
- Methyl 5-nitrofuran-2-carboxylate
- Ethyl 5-nitrofuran-2-carboxylate
- 2-Acetyl-5-nitrofuran
Comparison: Tert-butyl 5-nitrofuran-2-carboxylate is unique due to its tert-butyl ester group, which provides steric hindrance and can influence the compound’s reactivity and solubility. Compared to methyl and ethyl esters, the tert-butyl ester is bulkier, which can affect the compound’s interaction with biological targets and its overall stability .
Properties
IUPAC Name |
tert-butyl 5-nitrofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-9(2,3)15-8(11)6-4-5-7(14-6)10(12)13/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMYFKYXNKXPFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(O1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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